molecular formula C21H26ClN3O3 B6579604 N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide CAS No. 1049414-74-5

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide

Cat. No. B6579604
CAS RN: 1049414-74-5
M. Wt: 403.9 g/mol
InChI Key: QCBFTNVZEZCDBS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of this compound is 373.88 . Its structure includes a benzamide moiety linked to a piperazine ring via an alkyl chain . The compound also contains a 4-chlorophenyl group attached to the piperazine ring .


Physical And Chemical Properties Analysis

“N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide” is a solid compound . It is soluble in DMSO at 22 mg/mL but is insoluble in water .

Mechanism of Action

N-{N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide is believed to act as an inhibitor of the enzyme serine/threonine protein kinase. This enzyme is involved in the regulation of a variety of cellular processes, such as cell growth, differentiation, and metabolism. Inhibition of this enzyme can lead to the disruption of these processes, which can have a variety of effects on the cell.
Biochemical and Physiological Effects
N-{this compound[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as to induce apoptosis in certain types of cancer cells. It has also been shown to inhibit the growth of certain types of bacteria, as well as to reduce inflammation in animal models. Additionally, it has been shown to reduce the activity of certain enzymes involved in the metabolism of drugs, as well as to reduce the levels of certain hormones.

Advantages and Limitations for Lab Experiments

N-{N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it suitable for use in a wide range of experiments. Another advantage is that it is soluble in a variety of organic solvents, making it easy to work with in the laboratory. However, one limitation of this compound is that it is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of light or heat, making it difficult to store for long periods of time.

Future Directions

N-{N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide has a wide range of potential future applications. One potential application is in the development of new antibiotics, as it has been shown to have antibacterial activity. Additionally, it could be used in the development of new drugs for the treatment of cancer, as it has been shown to have anti-cancer activity. It could also be used in the development of new drugs for the treatment of inflammation, as it has been shown to have anti-inflammatory activity. Finally, it could be used in the development of new drugs for the treatment of metabolic disorders, as it has been shown to have an effect on certain metabolic enzymes.

Synthesis Methods

N-{N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide can be synthesized using the following steps:
1. 4-chlorophenyl piperazine is reacted with 2,3-dimethoxybenzoyl chloride in the presence of a base such as sodium hydroxide to form N-{this compound[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide.
2. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of 80-90°C.
3. The product is then isolated by filtration and recrystallized from a mixture of ethanol and water.

Scientific Research Applications

N-{N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide has been used in a wide range of scientific research applications. It has been used as a ligand in the synthesis of a variety of organic compounds, such as heterocyclic compounds, polymers, and organometallic complexes. It has also been used as a catalyst in the synthesis of polymers, such as polyamides, polyesters, and polyurethanes. Additionally, it has been used as a reagent in the synthesis of a variety of organic compounds, such as amines, amides, and nitriles.

Biochemical Analysis

Biochemical Properties

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide interacts with the D4 dopamine receptor, a G-protein coupled receptor found in the brain . This interaction is believed to be due to the compound’s ability to bind to the receptor’s active site, leading to changes in the receptor’s conformation and activity .

Cellular Effects

In cellular models, this compound has been shown to influence cell function by modulating the activity of the D4 dopamine receptor . This can impact various cellular processes, including cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the D4 dopamine receptor, leading to changes in the receptor’s activity . This can result in the inhibition or activation of enzymes, changes in gene expression, and alterations in cellular signaling pathways .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . This includes changes in the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . This includes threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of dopamine . This includes interactions with enzymes and cofactors, and potential effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and potential effects on the compound’s localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interactions with the D4 dopamine receptor . This could include targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .

properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3/c1-27-19-5-3-4-18(20(19)28-2)21(26)23-10-11-24-12-14-25(15-13-24)17-8-6-16(22)7-9-17/h3-9H,10-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBFTNVZEZCDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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